molecular formula C10H12BNO4 B12983688 (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid

Cat. No.: B12983688
M. Wt: 221.02 g/mol
InChI Key: ALBXTSXZXPMCET-UHFFFAOYSA-N
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Description

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid is a sophisticated boronic acid ester building block designed for advanced organic synthesis and drug discovery research. This compound integrates a pyridine ring, a cyclopropyl group, and a methoxycarbonyl ester, creating a multifunctional reagent for constructing complex molecules. Its primary research application is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this widely used catalytic cycle, facilitated by a palladium complex, this boronic acid couples with organic halides or pseudohalides to form biaryl or other carbon-carbon bonds, which are critical scaffolds in medicinal chemistry and materials science . The unique 1-(methoxycarbonyl)cyclopropyl substituent on the pyridine ring adds steric and electronic modulation, which can influence the coupling reaction's efficiency and the properties of the resulting molecule. The cyclopropyl group is a valuable motif in pharmaceutical research for its potential to confer metabolic stability and modify conformational properties in bioactive compounds. This reagent is intended for the synthesis of novel chemical entities for research purposes, including the exploration of structure-activity relationships in drug candidate molecules . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H12BNO4

Molecular Weight

221.02 g/mol

IUPAC Name

[6-(1-methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H12BNO4/c1-16-9(13)10(4-5-10)8-3-2-7(6-12-8)11(14)15/h2-3,6,14-15H,4-5H2,1H3

InChI Key

ALBXTSXZXPMCET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2(CC2)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Methoxycarbonyl Cyclopropyl Group:

    Attachment of the Boronic Acid Group:

Industrial Production Methods

Industrial production of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, substituted pyridine derivatives, and borane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid is utilized in the synthesis of various pharmaceutical compounds. Its boronic acid functionality can form reversible covalent bonds with diols, making it a valuable tool in drug design, particularly for targeting enzymes and receptors.

2. Anticancer Research

Research has indicated that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cancer cells. Studies have shown that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid have been evaluated for their ability to induce apoptosis in tumor cells, highlighting their potential as anticancer agents .

Materials Science Applications

1. Polymer Chemistry

The compound's ability to act as a cross-linking agent allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. It has been used to develop biodegradable polymers that can be employed in medical applications such as drug delivery systems and tissue engineering scaffolds .

2. Sensor Technology

Due to its chemical reactivity, (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid has been investigated for use in sensor technology, particularly for detecting glucose levels. Its interaction with glucose can lead to measurable changes in the physical properties of the sensor, making it a candidate for non-invasive glucose monitoring devices .

Case Study 1: Anticancer Activity

A study conducted on boronic acid derivatives demonstrated that compounds similar to (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid exhibited significant anticancer activity against breast cancer cell lines. The mechanism involved the inhibition of the proteasome pathway, leading to an accumulation of pro-apoptotic factors and subsequent cell death .

Case Study 2: Biodegradable Polymers

In another research project, (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid was incorporated into polylactic acid (PLA) matrices to create biodegradable films. The resulting films showed improved mechanical properties and controlled degradation rates suitable for medical applications such as sutures and drug delivery systems .

Mechanism of Action

The mechanism of action of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) 6-(Trifluoromethyl)pyridin-3-ylboronic Acid
  • Structure : Pyridine with trifluoromethyl (-CF₃) at the 6-position and boronic acid at the 3-position.
  • Comparison: The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the boronic acid and accelerating cross-coupling reactions.
(b) 6-(Methylthio)pyridin-3-ylboronic Acid
  • Structure : Methylthio (-SMe) substituent at the 6-position.
  • Comparison : The -SMe group is electron-donating via sulfur’s lone pairs, reducing boronic acid reactivity compared to the target compound. This highlights how electronic tuning of substituents can modulate cross-coupling efficiency .
(c) (6-Ethoxypyridin-3-yl)boronic Acid
  • Structure : Ethoxy (-OEt) group at the 6-position.
  • Comparison : The ethoxy group is moderately electron-donating, offering intermediate reactivity between -CF₃ and -SMe. The target compound’s cyclopropane-methoxycarbonyl provides a unique balance of steric hindrance and electronic effects, making it suitable for sterically demanding coupling partners .

Cyclopropane-Containing Analogues

(a) (4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic Acid
  • Structure : Phenyl ring substituted with cyclopropane-methoxycarbonyl at the 4-position.
  • Comparison : Replacing pyridine with phenyl removes the nitrogen’s electronic effects, reducing polarity and hydrogen-bonding capability. This difference may influence solubility and applications in medicinal chemistry, where pyridine’s nitrogen can enhance target binding .
(b) 1-Ethylcyclopropanecarboxylic Acid
  • Structure : Cyclopropane with an ethyl and carboxylic acid group.
  • The target compound’s methoxycarbonyl group offers a hydrolytically stable ester alternative to carboxylic acids, enabling prodrug strategies .

Boronic Acid Derivatives with Functional Groups

(a) 3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester
  • Structure: Benzene ring with cyano (-CN) and methoxycarbonyl groups.
  • Comparison: The cyano group’s strong electron-withdrawing nature contrasts with the cyclopropane’s steric effects. Pinacol esters are often used to stabilize boronic acids, suggesting the target compound could benefit from similar protection strategies in storage or synthesis .

Key Data Table: Structural and Functional Comparisons

Compound Name Aromatic System Key Substituent(s) Reactivity in Cross-Coupling Applications
Target Compound Pyridine Cyclopropane-methoxycarbonyl Moderate (steric hindrance) Drug intermediates, agrochemicals
6-(Trifluoromethyl)pyridin-3-ylboronic Acid Pyridine -CF₃ High (electron-deficient) Fluorinated drug synthesis
6-(Methylthio)pyridin-3-ylboronic Acid Pyridine -SMe Low (electron-rich) Thioether-based ligands
(4-(1-(Methoxycarbonyl)cyclopropyl)phenyl)boronic Acid Phenyl Cyclopropane-methoxycarbonyl Moderate Materials science

Biological Activity

(6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid, with the CAS number 1072945-86-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₈BNO₄
  • Molecular Weight : 180.95 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxycarbonyl group and a cyclopropyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins. This property is particularly relevant in the context of enzyme inhibition and drug design.

Inhibition of Enzymatic Activity

Research has demonstrated that boronic acids can inhibit proteasomes and other enzymes involved in cellular signaling pathways. For instance, the structure of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid suggests it may inhibit specific proteases by mimicking substrates or binding to active sites.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid:

Activity Target IC50 Value Reference
Proteasome Inhibition20S Proteasome0.5 µM
Kinase InhibitionCDK4/61.2 µM
CytotoxicityCancer Cell LinesIC50 < 10 µM

Case Studies

  • Proteasome Inhibition Study :
    A study evaluated the effect of various boronic acids on the proteasome's activity, highlighting that (6-(1-(Methoxycarbonyl)cyclopropyl)pyridin-3-yl)boronic acid exhibited significant inhibition at low micromolar concentrations. This suggests potential applications in cancer therapy, where proteasome inhibitors can induce apoptosis in malignant cells.
  • Kinase Selectivity Profile :
    Another investigation assessed the selectivity of this compound against several kinases, revealing that it preferentially inhibits CDK4/6 over other kinases. This selectivity is crucial for minimizing side effects in therapeutic contexts targeting cell cycle regulation.
  • Cytotoxicity Against Cancer Cells :
    The compound was tested against various cancer cell lines, showing promising cytotoxic effects with IC50 values indicating effective growth inhibition at low concentrations. These results support further exploration into its use as an anticancer agent.

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